3,5-Dibromo-2,4,6-trifluorobenzaldehyde
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Overview
Description
3,5-Dibromo-2,4,6-trifluorobenzaldehyde: is a chemical compound with the molecular formula C7HBr2F3O and a molecular weight of 317.89 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde core. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dibromo-2,4,6-trifluorobenzene with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products vary depending on the substituents introduced.
Oxidation: 3,5-Dibromo-2,4,6-trifluorobenzoic acid.
Reduction: 3,5-Dibromo-2,4,6-trifluorobenzyl alcohol.
Scientific Research Applications
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is widely used in scientific research due to its unique chemical properties:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
3,4,5-Trifluorobenzaldehyde: Similar in structure but lacks bromine atoms.
2,4,6-Trifluorobenzaldehyde: Another trifluorinated benzaldehyde with different substitution patterns.
1-Bromo-2,4,5-trifluorobenzene: Contains bromine and fluorine but lacks the aldehyde group.
Uniqueness: 3,5-Dibromo-2,4,6-trifluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3,5-dibromo-2,4,6-trifluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDDGKZLEFEVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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